molecular formula C16H17N3O5 B5460826 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid

4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid

Cat. No. B5460826
M. Wt: 331.32 g/mol
InChI Key: AMHBKEZREYAKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MK-1775 and is a potent inhibitor of the checkpoint kinase 1 (Chk1) enzyme.

Mechanism of Action

The mechanism of action of 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid involves the inhibition of the Chk1 enzyme. Chk1 is a key regulator of the DNA damage response pathway, which plays a crucial role in maintaining genomic stability. Inhibition of Chk1 by MK-1775 leads to the accumulation of DNA damage and subsequent cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid have been extensively studied. In vitro studies have shown that MK-1775 can sensitize cancer cells to DNA-damaging agents, leading to increased cell death. In vivo studies have also shown promising results, with MK-1775 demonstrating significant antitumor activity in various preclinical models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid in lab experiments is its potent inhibitory activity against the Chk1 enzyme. This makes it a valuable tool for studying the DNA damage response pathway and its role in cancer biology. However, one of the limitations of using MK-1775 in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid. One potential direction is the development of combination therapies with traditional chemotherapy drugs to improve their efficacy. Another direction is the investigation of the potential use of MK-1775 in combination with immunotherapy agents. Additionally, further studies are needed to better understand the potential toxicities associated with the use of this compound and to develop strategies to mitigate these toxicities.

Synthesis Methods

The synthesis of 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid involves the reaction of 2-morpholinecarboxylic acid with 1-(2-methoxyphenyl)-1H-pyrazole-4-carbonyl chloride in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yields.

Scientific Research Applications

4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. It has been shown that the inhibition of Chk1 enzyme by MK-1775 can sensitize cancer cells to DNA-damaging agents, leading to increased cell death. This makes MK-1775 a potential candidate for combination therapy with traditional chemotherapy drugs.

properties

IUPAC Name

4-[1-(2-methoxyphenyl)pyrazole-4-carbonyl]morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-23-13-5-3-2-4-12(13)19-9-11(8-17-19)15(20)18-6-7-24-14(10-18)16(21)22/h2-5,8-9,14H,6-7,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHBKEZREYAKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCOC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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